molecular formula C14H21NO B5827387 1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine

1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine

Cat. No.: B5827387
M. Wt: 219.32 g/mol
InChI Key: XDMADUQVDNMGFB-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethylphenoxy)ethyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a 2-(2,3-dimethylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent to form the 2-(2,3-dimethylphenoxy)ethyl intermediate. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-Dimethylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2,3-Dimethylphenoxy)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2,3-Dimethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:

  • 1-[2-(2,5-Dimethylphenoxy)ethyl]pyrrolidine
  • 1-[2-(3,5-Dimethylphenoxy)ethyl]pyrrolidine
  • 1-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]pyrrolidine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

1-[2-(2,3-dimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-6-5-7-14(13(12)2)16-11-10-15-8-3-4-9-15/h5-7H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMADUQVDNMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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